
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butoxy group, diethylamino group, and a conjugated diene system, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diene system: The initial step involves the preparation of a suitable diene precursor through a series of reactions such as aldol condensation or Wittig reaction.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Formation of the amide bond: The final step involves the coupling of the diene precursor with N,N-diethylamine under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienoate
- 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamine
Uniqueness
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
59119-73-2 |
|---|---|
分子式 |
C19H35NO2 |
分子量 |
309.5 g/mol |
IUPAC名 |
N,N-diethyl-3,7-dimethyl-9-[(2-methylpropan-2-yl)oxy]nona-2,4-dienamide |
InChI |
InChI=1S/C19H35NO2/c1-8-20(9-2)18(21)15-17(4)12-10-11-16(3)13-14-22-19(5,6)7/h10,12,15-16H,8-9,11,13-14H2,1-7H3 |
InChIキー |
AFVBDDHUKUDERL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C=C(C)C=CCC(C)CCOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
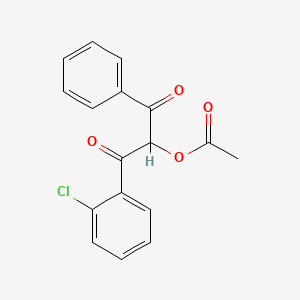
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
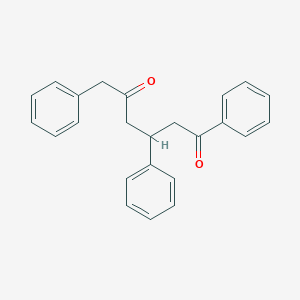
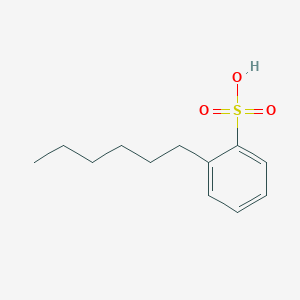
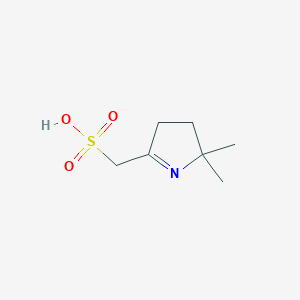
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

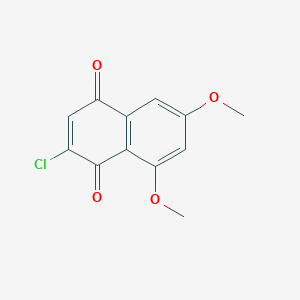
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
